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Introduction and Mechanism of Action

Acoziborole (developmental codes: SCYX-7158, AN5568) represents a groundbreaking therapeutic

advancement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping

sickness. This benzoxaborole-class compound is characterized by its unique boron-containing heterocyclic

structure, which enables targeted action against Trypanosoma brucei gambiense, the parasite responsible

for over 98% of reported HAT cases [1] [2]. Acoziborole's molecular target has been identified as the

Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a nuclear mRNA processing endonuclease

essential for parasite survival [3]. By inhibiting this crucial enzyme, acoziborole disrupts the parasite's

mRNA maturation process, ultimately leading to its death [1] [3].

The development of acoziborole addresses critical limitations of previous HAT treatments, including

complex administration regimens, requirement for hospitalization, significant toxicity, and inadequate

efficacy against advanced disease stages. As a single-dose oral therapy, acoziborole potentially transforms

HAT treatment paradigms, particularly in remote, resource-limited settings where the disease is most

prevalent [4] [5].

Phase II/III Clinical Trial Efficacy Results
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Trial Design and Patient Population

The pivotal Phase II/III clinical trial was conducted as a multicenter, open-label, single-arm study across

ten hospitals in the Democratic Republic of the Congo and Guinea between October 2016 and March 2019

[6] [7]. The trial enrolled 208 patients aged 15 years and older with confirmed Trypanosoma brucei

gambiense infection, including 167 with late-stage HAT and 41 with early-stage or intermediate-stage

disease [6] [7]. The mean age of participants was 34.0 years (SD 12.4), with a gender distribution of 56%

male and 44% female [7].

Patients received a single 960 mg oral dose of acoziborole (administered as 3 × 320 mg tablets) under

fasting conditions [8] [7]. The study included an initial 15-day inpatient observation period followed by

extended outpatient follow-up for 18 months, with assessments at 3, 6, 12, and 18 months post-treatment [6]

[7].

Primary Efficacy Endpoints

Table 1: Treatment Success Rates at 18 Months Post-Treatment

Patient Population n/N Success Rate % (95% CI) Statistical Analysis

Late-stage HAT (mITT) 159/167 95.2% (91.2-97.7) Primary endpoint met

Late-stage HAT (Evaluable) 159/162 98.1% (95.1-99.5) Supportive analysis

Early-stage HAT 41/41 100% at all timepoints Secondary endpoint

The primary efficacy endpoint was success rate at 18 months in patients with late-stage HAT (modified

intention-to-treat population), with success defined as cure or probable cure based on modified WHO criteria

(absence of trypanosomes and <20 white blood cells per μL of cerebrospinal fluid) [7]. The observed 95.2%

success rate in late-stage HAT demonstrates non-inferiority compared to the 94% historical success rate for

nifurtimox-eflornithine combination therapy (NECT), the previous standard of care for late-stage disease [6]

[7].
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Comparative Efficacy Analysis

Table 2: Comparison With Current HAT Treatment Regimens

Treatment Dosing Regimen Administration Stage Efficacy Healthcare Setting Required

| Acoziborole | Single dose (3 tablets) | Oral | Early-stage: 100% Late-stage: 95% | Village-level/Primary care

| | Fexinidazole | 10-day regimen | Oral | Both stages | Hospital confirmation required | | NECT | 7-10 days

(multiple IV infusions) | Intravenous + Oral | Late-stage only | Hospital/inpatient | | Pentamidine | 7-10 days

| Intramuscular | Early-stage only | Healthcare facility |

A post-hoc analysis comparing acoziborole with historical NECT data confirmed similar efficacy profiles,

positioning acoziborole as a potential first-line treatment for both early and late-stage g-HAT [7]. The

consistent maintenance of treatment success rates across all follow-up timepoints (3, 6, 12, and 18 months)

further supports the durability of therapeutic response [6].

Safety and Tolerability Profile

Adverse Event Analysis

The safety population included all 208 enrolled patients who received acoziborole [7]. Throughout the trial

period, 75% of patients (155/208) experienced treatment-emergent adverse events (TEAEs), with the

majority (93%) characterized as mild or moderate in intensity [6] [7]. Only 7% of TEAEs were classified as

severe, and no significant drug-related safety signals were identified [6] [4].

Drug-related TEAEs occurred in 14% of patients (29/208), with all events being mild or moderate in

severity [7]. The most frequently reported drug-related adverse events were pyrexia (fever) and asthenia

(lack of energy) [6] [7]. Other common TEAEs (regardless of causality) included headache and procedural

pain, though these were not necessarily attributed to the investigational treatment [6].

Serious Adverse Events and Mortality
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Four deaths occurred during the study period, with none assessed as treatment-related by the investigators [6]

[7]. The favorable safety profile of acoziborole represents a significant improvement over previous HAT

treatments, particularly compared to melarsoprol which historically demonstrated treatment-related mortality

rates of 2-5% [4] [5].

Pharmacokinetic Properties and Dosing Protocol

Phase I Pharmacokinetic Data

Phase I studies in healthy volunteers of sub-Saharan African origin established the pharmacokinetic

foundation for the 960 mg single-dose regimen [8] [9]. Acoziborole appears rapidly in plasma (within 1

hour post-administration), reaches peak concentration (t~max~) between 24-72 hours, and maintains stable

plasma levels for up to 96 hours [8]. The drug demonstrates an exceptionally long elimination half-life of

approximately 400 hours (~17 days), enabling sustained therapeutic exposure from a single dose [8] [9].

The extended half-life supports the prolonged antibacterial activity necessary to ensure complete parasite

clearance without requiring multiple dosing [8]. Bioequivalence has been demonstrated between capsule and

tablet formulations, with the 960 mg tablet formulation selected for clinical use [8].

Dosing and Administration Protocol

Recommended dosing for adults and adolescents (≥15 years):

Single oral dose: 960 mg (administered as three 320 mg tablets)

Administration timing: Under fasting conditions
Formulation: Film-coated tablets (320 mg acoziborole)

Patient monitoring: Clinical observation recommended for 15 days post-dose

Special populations:

Pediatric patients: ACOZI-KIDS study ongoing to establish dosing for children aged 1-14 years [9]

Hepatic/renal impairment: No dedicated studies; however, no specific contraindications identified in
clinical trials
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Pregnancy: Limited data; incidental pregnancies in clinical trials showed no drug-related

complications in mothers or infants [6]

Experimental Protocols

Clinical Trial Methodology

Study Design Framework:

Design: Multicenter, prospective, open-label, single-arm, Phase II/III

Locations: Ten referral hospitals in DRC and Guinea
Duration: October 2016 - September 2018 (18-month follow-up)

Ethical compliance: Declaration of Helsinki, local regulatory approvals, informed consent

Inclusion Criteria:

Confirmed T.b. gambiense infection (parasitological confirmation)

Age ≥15 years
Karnofsky score >50

Ability to swallow tablets
Permanent address/traceability

Willingness for hospitalization during treatment and follow-up compliance

Assessment Schedule:

Baseline: Comprehensive medical history, physical exam, parasitological confirmation, CSF analysis

(WBC count, trypanosome identification)
Day 1-15: Inpatient observation with daily safety assessments

Months 3, 6, 12, 18: Outpatient follow-up with repeat CSF analysis and safety evaluation
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Patient Screening & Enrollment

Baseline Assessments

Single-Dose Acoziborole (960 mg)

15-Day Inpatient Observation

3-Month Follow-up

6-Month Follow-up

12-Month Follow-up

18-Month Follow-up
(Primary Endpoint)

Click to download full resolution via product page
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Efficacy Assessment Protocol

Primary Efficacy Endpoint Measurement:

Timepoint: 18 months post-treatment

Success criteria (modified WHO):
Absence of trypanosomes in CSF, blood, and lymph

CSF white blood cell count <20 cells/μL
No clinical signs suggestive of HAT relapse

Survival without additional trypanocidal therapy

Secondary Efficacy Assessments:

Treatment success rates at 3, 6, and 12 months

Time to parasite clearance from blood and CSF
Improvement in neurological symptoms

Karnofsky performance status improvement

Laboratory Methods:

Parasitological confirmation: Microscopic examination of blood, lymph, and CSF

CSF analysis: Cell counting chamber determination of WBC count
Parasite identification: Morphological characterization of T.b. gambiense

Safety Assessment Protocol

Safety Monitoring Framework:

Daily assessment (Days 1-15): Vital signs, symptom evaluation, targeted physical exam
Scheduled assessments (Months 3, 6, 12, 18): Comprehensive physical and neurological exam

Laboratory evaluations: Hematology, biochemistry, urinalysis at baseline, Day 15, and each follow-
up

ECG monitoring: Continuous 24-hour Holter recording in subset of patients

Adverse Event Characterization:

Severity grading: Mild (transient, no intervention), Moderate (minimal intervention required), Severe

(significant impairment)
Causality assessment: Related, Possibly Related, Not Related
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Serious AE reporting: Immediate reporting for death, life-threatening events, hospitalization,

disability

Mechanism of Action and Resistance Assessment

Acoziborole exerts its trypanocidal effect through inhibition of CPSF3, a critical component of the mRNA

processing machinery in trypanosomes [3]. This molecular target represents a novel mechanism of action

distinct from previous HAT therapies.
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Resistance Monitoring: In vitro studies investigating potential resistance mechanisms have revealed that

exposure to gradually increasing acoziborole concentrations can select for parasites with transcriptional

profiles resembling procyclic or stumpy forms, including upregulation of procyclin surface proteins and

metabolic reprogramming [3]. However, this resistance mechanism may not be clinically relevant as these

differentiation forms would be vulnerable to elimination by the human immune system [3]. No resistance

mutations in the CPSF3 target have been reported in clinical isolates to date.

Implications for HAT Elimination and Future Directions

The simplified treatment algorithm enabled by acoziborole's single-dose oral administration has profound

implications for HAT elimination efforts. The World Health Organization's 2030 target for interruption of g-

HAT transmission appears increasingly achievable with this therapeutic advancement [4] [5].

Operational Advantages:

Village-level implementation: Enables "screen-and-treat" approaches without complex diagnostic

confirmation
Reduced healthcare burden: Eliminates need for hospitalization, IV administration, and specialized

monitoring
Improved compliance: Single-dose regimen avoids challenges with multi-day treatment adherence

Simplified logistics: Tablet formulation reduces transport and storage constraints compared to IV
therapies

Ongoing Clinical Development:

ACOZI-KIDS: Pediatric formulation development for children aged 1-14 years [9]
STROGHAT study: Evaluating safety in seropositive individuals without parasitological confirmation

[9]
Regulatory progress: EMA submission underway based on Phase II/III data [4] [5]

Conclusion

Acoziborole represents a transformative therapeutic advancement in the management of Human African

Trypanosomiasis. The Phase II/III clinical trial data demonstrate high efficacy (95% success in late-stage

disease), a favorable safety profile with no significant drug-related safety signals, and the unprecedented
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convenience of single-dose oral administration. These characteristics position acoziborole as a potential

cornerstone therapeutic for achieving WHO's 2030 HAT elimination targets.

The simplified treatment paradigm enabled by acoziborole addresses critical challenges in HAT-endemic

regions, potentially facilitating decentralized treatment approaches that could accelerate elimination efforts.

Ongoing studies in pediatric populations and seropositive individuals will further define the complete

clinical utility of this promising benzoxaborole compound.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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